6-Chloroguanosine

Descripción

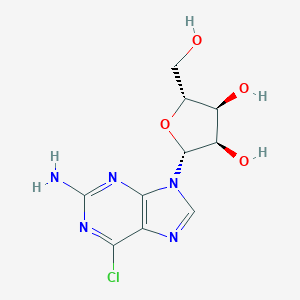

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWHPSZYRUHEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942041 | |

| Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34793-10-7, 2004-07-1 | |

| Record name | NSC125627 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 6-Chloroguanosine's mechanism of action?

An In-Depth Technical Guide to the Mechanism of Action of 6-Chloroguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroguanosine is a synthetic purine nucleoside analog that has garnered significant interest within the scientific community for its versatile applications in biochemical research and as a scaffold for therapeutic agent development.[1][2] Characterized by a chlorine atom at the 6-position of the guanine base, this modification imparts unique chemical properties that distinguish it from its endogenous counterpart, guanosine. This guide provides a comprehensive examination of the multifaceted mechanism of action of 6-Chloroguanosine, moving beyond a surface-level description to explore its role as a prodrug, its metabolic activation pathways, downstream cytotoxic effects, and other potential cellular interactions. We will dissect the causality behind its biological activities, supported by authoritative references and validated experimental approaches, to provide a robust framework for researchers in the field.

The Central Paradigm: 6-Chloroguanosine as a Prodrug

The primary mechanism of action for 6-Chloroguanosine is not direct target inhibition but rather its function as a prodrug. Its structural similarity to natural nucleosides allows it to be recognized and processed by intracellular enzymatic machinery.[1] The core of its activity lies in its metabolic conversion to cytotoxic thiopurines, most notably 6-thioguanine (6-TG) nucleotides.

The chlorine atom at the C6 position of the purine ring is an effective leaving group, making the molecule susceptible to nucleophilic substitution. Intracellularly, this position can be attacked by sulfur-containing nucleophiles, such as glutathione (GSH) or hydrogen sulfide, to form 6-thioguanosine. This intermediate is then further metabolized by the same pathways that process clinically established thiopurine drugs.

The metabolic activation cascade is as follows:

-

Conversion to 6-Thioguanosine: 6-Chloroguanosine is converted to 6-thioguanosine.

-

Phosphorylation: Through the action of kinases, 6-thioguanosine is phosphorylated to 6-thioguanosine monophosphate (6-TGMP).

-

Anabolic Conversion: Hypoxanthine-guanine phosphoribosyltransferase (HPRT) plays a crucial role in converting the 6-thioguanine base into its active nucleotide forms.[3]

-

Formation of Active Metabolites: Subsequent phosphorylation steps yield the pharmacologically active 6-thioguanosine diphosphate (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP).[3] These active metabolites, collectively known as 6-thioguanine nucleotides (6-TGNs), are the primary effectors of the molecule's cytotoxicity.

Caption: Metabolic activation pathway of 6-Chloroguanosine.

Downstream Cytotoxic Mechanisms of 6-Thioguanine Nucleotides

Once formed, 6-TGNs exert their potent cytotoxic effects through several well-documented mechanisms, primarily centered on the disruption of nucleic acid synthesis and integrity.

Incorporation into DNA and RNA

The cornerstone of 6-TG's anticancer activity is its incorporation into DNA.[4]

-

DNA Incorporation: During DNA replication, DNA polymerases mistake 6-TGTP for its natural analog, deoxyguanosine triphosphate (dGTP), and incorporate it into the elongating DNA strand.[4] The presence of 6-TG within the DNA helix creates a lesion that is poorly repaired by the mismatch repair (MMR) system. This leads to futile repair cycles, DNA strand breaks, and ultimately, the induction of apoptosis.

-

RNA Incorporation: Similarly, 6-TGDP can be incorporated into RNA, leading to dysfunctional RNA molecules and disruption of protein translation and other cellular processes.

Inhibition of de novo Purine Synthesis

While the dominant mechanism for 6-TG is DNA incorporation, its metabolites can also inhibit de novo purine biosynthesis.[4] Specifically, 6-TGMP and its methylated derivatives can act as feedback inhibitors of key enzymes in the purine synthesis pathway, such as glutamine-5-phosphoribosyl-1-pyrophosphate amidotransferase (ATase). This inhibition depletes the pool of normal purine nucleotides (AMP and GMP), further hampering DNA and RNA synthesis and contributing to cell cycle arrest and cytotoxicity.

Secondary and Alternative Mechanisms of Action

Beyond its role as a prodrug for 6-thioguanine, the unique chemical nature of 6-Chloroguanosine suggests other potential mechanisms that may contribute to its biological activity.

Direct Enzyme Inhibition via Covalent Bonding

The electrophilic nature of the 6-chloropurine moiety suggests it could directly interact with cellular targets.[5] The chlorine atom makes the C6 position susceptible to nucleophilic attack from amino acid residues (e.g., cysteine) within the active site of certain enzymes. This could lead to the formation of a covalent bond, resulting in effective and potentially irreversible enzyme inhibition.[5] This mechanism may be particularly relevant in its observed antiviral activities, where viral polymerases or proteases could be potential targets.[5]

Glutathione Depletion and Oxidative Stress

Studies on related 6-chloropurine analogs have demonstrated a direct interaction with cellular glutathione (GSH).[6] The metabolism of 9-norbornyl-6-chloropurine was shown to proceed via the formation of a glutathione conjugate, leading to a significant depletion of intracellular GSH levels.[6] A similar interaction is highly probable for 6-Chloroguanosine. Depleting the cellular GSH pool has two major consequences:

-

Increased Oxidative Stress: GSH is the cell's primary antioxidant. Its depletion leaves the cell vulnerable to damage from reactive oxygen species (ROS).

-

Disruption of GSH-Dependent Enzymes: Many enzymes involved in detoxification and cellular metabolism rely on GSH, and their function is impaired upon its depletion.[6]

This GSH-depleting activity represents a distinct cytotoxic mechanism that could synergize with the effects of its 6-TG metabolites.

Antiviral Activity

6-Chloroguanosine and related analogs have demonstrated promising antiviral activity against viruses like SARS-CoV.[5][7] The proposed antiviral mechanism aligns with that of many classic nucleoside antivirals. It is believed that after intracellular phosphorylation to its 5'-triphosphate form, the analog acts as a competitive inhibitor or a chain-terminating substrate for viral RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.[5]

Validated Experimental Protocols for Mechanistic Studies

To rigorously investigate the proposed mechanisms of action, a series of validated experimental workflows are essential. The following protocols provide a self-validating system for elucidating the cellular and molecular effects of 6-Chloroguanosine.

Protocol: Analysis of Metabolic Conversion by LC-MS/MS

-

Objective: To identify and quantify the conversion of 6-Chloroguanosine to 6-thioguanine nucleotides (6-TGNs).

-

Methodology:

-

Cell Culture: Culture relevant cell lines (e.g., CCRF-CEM leukemia cells) to 80% confluency.

-

Treatment: Treat cells with a known concentration of 6-Chloroguanosine (e.g., 10 µM) for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Metabolite Extraction: Harvest cells and perform a perchloric acid or methanol/chloroform extraction to isolate the acid-soluble nucleotide fraction.

-

LC-MS/MS Analysis: Analyze the extracts using a reverse-phase ion-pairing liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Quantification: Use stable isotope-labeled internal standards and create standard curves for 6-Chloroguanosine, 6-thioguanosine, 6-TGMP, 6-TGDP, and 6-TGTP to ensure accurate quantification.

-

-

Causality & Validation: This experiment directly validates the prodrug hypothesis. Detecting a time-dependent decrease in the parent compound with a corresponding increase in 6-TGNs provides direct evidence of metabolic activation.

Protocol: Quantification of DNA Incorporation

-

Objective: To measure the extent of 6-thioguanine incorporation into genomic DNA.

-

Methodology:

-

Treatment: Treat cells with 6-Chloroguanosine for a duration equivalent to at least one full cell cycle (e.g., 24-48 hours).

-

Genomic DNA Isolation: Isolate high-purity genomic DNA using a commercial kit, including an RNase A treatment step.

-

DNA Digestion: Enzymatically digest the DNA to single nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the digested nucleosides by LC-MS/MS, monitoring the specific mass transitions for deoxyguanosine and 6-thioguanine.

-

Data Normalization: Quantify the amount of 6-thioguanine relative to the amount of normal deoxyguanosine to determine the incorporation frequency (e.g., 6-TG molecules per 10^6 dG).

-

-

Causality & Validation: This protocol provides a quantitative measure of the primary downstream cytotoxic event. A dose-dependent increase in 6-TG incorporation that correlates with cytotoxicity (from Protocol 4.3) establishes a clear cause-and-effect relationship.

Caption: Experimental workflow for DNA incorporation analysis.

Protocol: Cytotoxicity and Apoptosis Assays

-

Objective: To assess the functional outcome of 6-Chloroguanosine treatment on cell viability and programmed cell death.

-

Methodology:

-

Cell Viability (SRB Assay):

-

Seed cells in 96-well plates and treat with a serial dilution of 6-Chloroguanosine for 72-96 hours.

-

Fix cells with trichloroacetic acid (TCA).

-

Stain with Sulforhodamine B (SRB), which binds to total cellular protein.

-

Solubilize the bound dye and measure absorbance at ~510 nm.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Apoptosis (Annexin V/PI Staining):

-

Treat cells with GI50 and 2x GI50 concentrations of 6-Chloroguanosine for 24, 48, and 72 hours.

-

Stain cells with FITC-conjugated Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects late apoptosis/necrosis).

-

Analyze cell populations using flow cytometry.

-

-

-

Causality & Validation: These functional assays are critical for correlating the molecular events (metabolism, DNA incorporation) with a cellular phenotype. A dose-dependent decrease in viability and an increase in apoptosis markers confirm the cytotoxic efficacy of the compound.

Conclusion

The mechanism of action of 6-Chloroguanosine is complex and multifaceted, primarily driven by its role as a prodrug that is metabolically activated to cytotoxic 6-thioguanine nucleotides. These active metabolites disrupt cellular function by incorporating into DNA and RNA and inhibiting purine synthesis, ultimately leading to cell cycle arrest and apoptosis. Furthermore, plausible secondary mechanisms, including direct enzyme inhibition and depletion of cellular glutathione, may contribute to its overall biological profile. A thorough understanding of these interconnected pathways, validated through rigorous experimental protocols, is paramount for the rational design and development of novel therapeutics based on the 6-chloropurine scaffold.

References

-

De Clercq, E., Li, G., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(10), 2941-2945. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102197, 2-Amino-6-chloropurine riboside. Retrieved January 27, 2026, from [Link].

-

Savarin, M., & Bertino, J. R. (2014). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. The Oncologist, 19(7), 758–763. [Link]

-

Mikhailopulo, I. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6223. [Link]

-

Mlejnek, P., et al. (2015). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 35(1), 247-254. [Link]

-

de Boer, N. K., et al. (2012). Biotransformation of 6-thioguanine in inflammatory bowel disease patients. European Journal of Clinical Pharmacology, 68(5), 695–703. [Link]

-

De Clercq, E., Li, G., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(10), 2941-2945. [Link]

-

Prauter, A. P., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 385-394. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 6-Chloroguanosine from Guanine: A Technical Guide for Researchers

This guide provides an in-depth technical overview of a robust and validated protocol for the synthesis of 6-chloroguanosine, a critical intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed exploration of the synthetic pathway, the rationale behind experimental choices, and a step-by-step protocol.

Introduction: The Significance of 6-Chloroguanosine

6-Chloroguanosine is a synthetic purine nucleoside that serves as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the reactivity of the chlorine atom at the 6-position of the purine ring, which can be readily displaced by various nucleophiles to introduce diverse functional groups. This property has made 6-chloroguanosine a cornerstone in the development of antiviral, anticancer, and immunomodulatory agents. A notable application is in the synthesis of Nelarabine, an anticancer drug.

This guide will focus on a common and reliable synthetic route starting from the readily available and economical starting material, guanine. The overall strategy involves the protection of the reactive functional groups of guanosine (derived from guanine), followed by selective chlorination at the 6-position, and subsequent deprotection to yield the final product.

The Synthetic Pathway: A Strategic Overview

The conversion of guanine to 6-chloroguanosine is a multi-step process that requires careful consideration of protecting group chemistry to achieve the desired regioselectivity. The lactam tautomer of the guanine moiety is unreactive towards direct chlorination. Therefore, the synthesis commences with the protection of the hydroxyl groups of the ribose moiety and the exocyclic amine, followed by the crucial chlorination step, and finally, the removal of the protecting groups.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow from Guanine to 6-Chloroguanosine.

Mechanistic Insights and Rationale

Protection of Guanosine

Direct chlorination of unprotected guanosine is fraught with challenges due to the presence of multiple reactive sites, including the hydroxyl groups of the ribose sugar and the exocyclic amino group. To ensure selective chlorination at the C6 position of the purine ring, these functional groups must be temporarily masked with protecting groups.

A widely employed and effective strategy is the use of acetyl groups to protect the ribose hydroxyls and the exocyclic amine. This is typically achieved by treating guanosine with an excess of acetic anhydride in the presence of a base such as pyridine. The resulting peracetylated guanosine is more soluble in organic solvents, facilitating the subsequent chlorination step. The use of silyl protecting groups is also a viable alternative.[1][2]

Chlorination of the Protected Guanosine

The key transformation in this synthesis is the conversion of the 6-oxo group of the protected guanosine to a 6-chloro group. This is accomplished using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5] The reaction is typically performed in an inert solvent such as acetonitrile.

The mechanism involves the activation of the 6-oxo group by POCl₃, forming a reactive intermediate that is susceptible to nucleophilic attack by a chloride ion. The presence of a tertiary amine, such as triethylamine, or a phase-transfer catalyst like tetraethylammonium chloride can facilitate the reaction.[3][4] These additives enhance the solubility of the reactants and promote the formation of the reactive chlorophosphonium species.

Deprotection to Yield 6-Chloroguanosine

The final step in the synthesis is the removal of the protecting groups to unveil the desired 6-chloroguanosine. In the case of acetyl protecting groups, this is typically achieved by treatment with a solution of ammonia in methanol (methanolic ammonia). This mild basic condition selectively cleaves the ester and amide linkages of the acetyl groups without affecting the newly installed chloro group at the 6-position.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of 6-chloroguanosine starting from guanosine. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| Guanosine | C₁₀H₁₃N₅O₅ | 283.24 | White crystalline powder |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Colorless liquid, corrosive |

| Pyridine | C₅H₅N | 79.10 | Colorless liquid, strong odor |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Colorless fuming liquid, corrosive |

| Triethylamine | (C₂H₅)₃N | 101.19 | Colorless liquid, strong fishy odor |

| Acetonitrile | CH₃CN | 41.05 | Colorless liquid, polar aprotic solvent |

| Methanolic Ammonia | NH₃ in CH₃OH | Variable | Corrosive, flammable |

| Dichloromethane | CH₂Cl₂ | 84.93 | Colorless volatile liquid |

| Methanol | CH₃OH | 32.04 | Colorless volatile liquid |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | White crystalline powder |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | White crystalline solid, drying agent |

Step-by-Step Procedure

Sources

- 1. Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Chloroguanine | 10310-21-1 [chemicalbook.com]

- 4. US4736029A - Process for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 5. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Chloroguanosine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroguanosine is a synthetic purine nucleoside analogue that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical architecture, featuring a reactive chlorine atom at the 6-position of the purine ring, makes it a versatile building block for the development of novel antiviral and anticancer agents.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of 6-chloroguanosine, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

6-Chloroguanosine is an almost white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1] |

| Molecular Weight | 301.69 g/mol | [1] |

| CAS Number | 2004-07-1 | [1] |

| Appearance | Almost white crystalline powder | [1] |

| Melting Point | >300 °C (for the base, 6-chloroguanine) | [5] |

| Solubility | Soluble in DMSO and DMF. The solubility of the base, 6-chloroguanine, is highest in DMSO, followed by DMF, with lower solubility in alcohols and water.[6][7] | |

| Storage | Store at 0-8 °C | [1] |

Computed Properties (from PubChem) [1]

| Property | Value |

| IUPAC Name | (2R,3R,4S,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

| InChI | InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |

| InChIKey | TXWHPSZYRUHEGT-UUOKFMHZSA-N |

| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 2 |

Chemical Structure and Reactivity

The structure of 6-chloroguanosine consists of a 6-chloroguanine base attached to a ribofuranose sugar moiety via a β-N9-glycosidic bond.

Caption: Chemical structure of 6-Chloroguanosine.

The key to the synthetic utility of 6-chloroguanosine lies in the reactivity of the C6-chloro substituent. The chlorine atom is a good leaving group, making the C6 position susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[2] This allows for the introduction of a wide variety of functional groups at this position, including amino, alkoxy, and thioether moieties, by reaction with appropriate nucleophiles. The reactivity of halopurines in SₙAr reactions is influenced by the nature of the halogen, with the general trend for nucleophilic displacement being F > Cl > Br > I.[2]

Synthesis of 6-Chloroguanosine

The synthesis of 6-chloroguanosine typically involves the chlorination of a protected guanosine derivative, followed by deprotection. A common starting material is guanosine, which is first per-acetylated to protect the hydroxyl groups of the ribose moiety.

Workflow for the Synthesis of 6-Chloroguanosine:

Caption: General workflow for the synthesis of 6-Chloroguanosine.

Experimental Protocol: Synthesis of 6-Chloroguanosine from Guanosine

This protocol is a generalized procedure based on common synthetic methods for nucleoside analogues.

Part 1: Acetylation of Guanosine

-

Rationale: The hydroxyl groups of the ribose moiety are protected as acetate esters to prevent side reactions during the subsequent chlorination step.

-

Procedure:

-

Suspend guanosine in acetic anhydride.

-

Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid) or a base (e.g., pyridine).

-

Heat the reaction mixture with stirring until the guanosine dissolves and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-water to precipitate the per-acetylated guanosine.

-

Filter, wash the solid with cold water, and dry under vacuum.

-

Part 2: Chlorination of Per-acetylated Guanosine

-

Rationale: The 6-oxo group of the guanine base is converted to a chloro group using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation. The presence of a phase-transfer catalyst can facilitate the reaction.[8]

-

Procedure:

-

To a solution of per-acetylated guanosine in a suitable aprotic solvent (e.g., acetonitrile), add a tertiary amine base (e.g., triethylamine) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Add phosphorus oxychloride dropwise at a controlled temperature.

-

Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Part 3: Deprotection (Ammonolysis)

-

Rationale: The acetate protecting groups are removed to yield the final product, 6-chloroguanosine. Ammonolysis is a common method for this deprotection.

-

Procedure:

-

Dissolve the crude chlorinated product in a solution of ammonia in methanol.

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude 6-chloroguanosine.

-

Part 4: Purification

-

Rationale: The crude product is purified to remove any remaining starting materials, reagents, or byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for obtaining high-purity 6-chloroguanosine.

-

Procedure (General HPLC):

-

Dissolve the crude product in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Inject the solution onto a preparative reverse-phase HPLC column (e.g., C18).

-

Elute the compound using a gradient of a suitable mobile phase (e.g., a mixture of water and acetonitrile, often with a modifier like trifluoroacetic acid).

-

Monitor the elution profile using a UV detector.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure 6-chloroguanosine.

-

Analytical Characterization

The structure and purity of 6-chloroguanosine are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[5] The spectra would show characteristic signals for the purine and ribose moieties.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can also be used for its purification as described above.

Applications in Drug Discovery and Development

The primary application of 6-chloroguanosine is as a versatile intermediate in the synthesis of modified nucleosides with potential therapeutic applications.

Schematic of 6-Chloroguanosine as a Synthetic Precursor:

Caption: 6-Chloroguanosine as a key intermediate in the synthesis of bioactive molecules.

-

Antiviral Agents: The 6-chloro group can be displaced by various nucleophiles to generate a library of 6-substituted guanosine analogues. Several of these derivatives have shown promising antiviral activity against a range of viruses, including SARS-CoV.[1][4]

-

Anticancer Agents: Modified guanosine analogues derived from 6-chloroguanosine have been investigated for their potential as anticancer agents. These compounds can interfere with nucleic acid metabolism and induce apoptosis in cancer cells.

-

Immunomodulators: Some guanosine analogues have been shown to possess immunomodulatory properties, and 6-chloroguanosine serves as a key starting material for the synthesis of such compounds.[9]

Safety and Handling

6-Chloroguanosine is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood.

Conclusion

6-Chloroguanosine is a valuable and versatile synthetic intermediate in medicinal chemistry. Its reactive 6-chloro position allows for the facile synthesis of a diverse range of guanosine analogues with potential applications as antiviral, anticancer, and immunomodulatory agents. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective utilization in drug discovery and development programs.

References

-

PubChem. (n.d.). 2-Amino-6-chloropurine riboside. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Robins, M. J., Uznanski, B., & Wnuk, S. F. (1993). Nucleic acid related compounds. 77. A simple and general synthesis of 6-substituted purine 2'-deoxynucleosides. Canadian Journal of Chemistry, 71(5), 557-564.

- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473.

- Montgomery, J. A., & Hewson, K. (1960). Synthesis of potential anticancer agents. XVI. 6-Substituted purines. Journal of the American Chemical Society, 82(2), 463–468.

- De Clercq, E. (2009). Anti-herpesvirus drugs: a 25-year retrospective. Antiviral Chemistry and Chemotherapy, 19(5), 175-192.

- Zhang, Y., et al. (2020). Equilibrium solubility determination, modelling and thermodynamic aspects of 6-chloroguanine in aqueous co-solvent mixtures of N,N-dimethylformamide, isopropanol, 1,4-dioxane and dimethyl sulfoxide. Journal of Molecular Liquids, 300, 112285.

- WO 1993/015075 A1, Ciba-Geigy Ag, Preparation of 2-amino-6-chloropurine, published 1993-08-05.

- Zhao, H., et al. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.

- Revankar, G. R., et al. (1985). Guanosine analogues. Synthesis of nucleosides of certain 3-substituted 6-aminopyrazolo[3,4-d]pyrimidin-4(5H)-ones as potential immunotherapeutic agents. Journal of Medicinal Chemistry, 28(7), 886-892.

Sources

- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 9. Guanosine analogues. Synthesis of nucleosides of certain 3-substituted 6-aminopyrazolo[3,4-d]pyrimidin-4(5H)-ones as potential immunotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 6-Chloroguanosine: The Versatile Precursor in Modern Nucleoside Analog Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, particularly in the development of antiviral and anticancer therapeutics, the strategic modification of nucleosides is a cornerstone of innovation. Among the many chemical intermediates employed, 6-chloroguanosine stands out as a uniquely versatile and powerful precursor. Its significance lies in the strategic placement of a chloro-substituent at the C6 position of the purine ring, transforming it into an activated site for nucleophilic substitution. This guide provides an in-depth exploration of 6-chloroguanosine's pivotal role, moving beyond simple protocols to elucidate the underlying chemical principles and strategic considerations that make it an indispensable tool for the synthesis of a diverse array of potent nucleoside analogs. We will examine its chemical properties, the mechanics of its reactivity, and its application in the synthesis of clinically significant molecules, offering both theoretical grounding and practical, field-proven insights.

The Strategic Importance of 6-Chloroguanosine: A Chemical Overview

6-Chloroguanosine is a synthetic nucleoside analog that serves as a critical building block in pharmaceutical research and development.[1][2] Its structure, featuring a chlorine atom at the 6-position of the guanine base, is the key to its utility. This halogenation fundamentally alters the electronic properties of the purine ring system, making the C6 carbon an electrophilic center ripe for modification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1] |

| Molecular Weight | 301.69 g/mol | [3] |

| Appearance | Almost white crystalline powder | [1] |

| CAS Number | 2004-07-1 | [1] |

| Purity (Typical) | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8 ºC | [1] |

The true value of 6-chloroguanosine is not as a final therapeutic agent, but as a master key that unlocks a vast library of potential drug candidates. The chloro group is an excellent leaving group, facilitating a variety of nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at the C6 position, a site critical for the biological activity of many purine-based drugs.[4][5]

Caption: Core chemical features of 6-Chloroguanosine.

The Engine of Diversity: Nucleophilic Aromatic Substitution (SNAr) at C6

The primary reason for 6-chloroguanosine's prominence is its reactivity in SNAr reactions. In this mechanism, a nucleophile attacks the electron-deficient C6 carbon, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the purine ring is then restored by the expulsion of the chloride ion.[6]

This straightforward yet powerful reaction allows for the systematic modification of the purine core. By simply changing the nucleophile, chemists can introduce a vast array of functionalities, including amines, thiols, and alkoxides, thereby creating libraries of novel compounds for biological screening.[5] Many SNAr reactions on electron-deficient heterocyclic systems like purines are now understood to proceed through a concerted mechanism, where the bond-forming and bond-breaking steps are synchronous, rather than through a discrete two-step process.[6]

Caption: Generalized SNAr reaction at the C6 position.

Application in Antiviral Drug Synthesis: The Case of Abacavir

Perhaps the most prominent example of 6-chloroguanosine's role is in the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[7][8] The synthesis of Abacavir hinges on the displacement of the C6-chloro group of a carbocyclic 6-chloroguanosine analog with cyclopropylamine.[9][10]

This specific SNAr reaction is a critical step that installs the cyclopropylamino side chain, which is essential for the drug's interaction with the HIV reverse transcriptase enzyme.[11] The choice of a 6-chloro intermediate is deliberate; it provides a reliable and high-yielding route to the final product, a testament to the efficiency of this synthetic strategy.[9]

Caption: Simplified synthetic workflow for Abacavir.

Beyond HIV, nucleoside analogs derived from 6-chloropurine have demonstrated potential activity against other viruses, including SARS-CoV, highlighting the broad applicability of this precursor in developing novel antiviral agents.[12][13]

Application in Anticancer Drug Synthesis

The versatility of 6-chloroguanosine extends into oncology. The C6 position of purine is a key site for modifications that can lead to compounds with significant antiproliferative activity. For instance, 6-chloroguanine, the nucleobase of 6-chloroguanosine, is a precursor for the synthesis of 6-thioguanine and 6-mercaptopurine, classic anticancer antimetabolites.[2][14]

By applying the same SNAr chemistry, 6-chloroguanosine can be converted into 6-thioguanosine and other thio-analogs.[15] These molecules can be incorporated into DNA and RNA, disrupting nucleic acid synthesis in rapidly dividing cancer cells and inducing apoptosis. The synthesis of 1-deaza-6-thioguanosine, for example, proceeds from a 2-amino-6-chloro-1-deazapurine intermediate, demonstrating the adaptability of the core synthetic strategy.[15]

Field-Proven Methodology: A General Protocol for Nucleophilic Substitution

The following protocol outlines a representative, self-validating procedure for the nucleophilic displacement of the C6-chloro group on a protected 6-chloroguanosine derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a 6-substituted guanosine analog via SNAr reaction.

Materials:

-

Protected 6-chloroguanosine (e.g., 2',3',5'-tri-O-acetyl-6-chloroguanosine)

-

Nucleophile (e.g., a primary or secondary amine, thiol) (3-5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, NMP) or alcohol (e.g., n-butanol)

-

Base (optional, e.g., DIPEA, Et₃N) (2-3 equivalents)

-

Reaction vessel, magnetic stirrer, heating mantle/oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

TLC plates and appropriate developing solvent system

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Step-by-Step Experimental Protocol:

-

System Preparation (Trustworthiness Pillar: Inertness):

-

Action: Thoroughly dry the reaction vessel and charge it with a magnetic stir bar. Place the system under an inert atmosphere of nitrogen or argon.

-

Causality: This prevents the introduction of atmospheric moisture, which could potentially react with the reagents or intermediates, leading to unwanted side products and reduced yield.

-

-

Reagent Dissolution:

-

Action: Dissolve the protected 6-chloroguanosine (1 equivalent) in the chosen anhydrous solvent.

-

Causality: A homogenous solution ensures that the reactants are readily available to interact, promoting a smooth and complete reaction. The choice of a polar aprotic solvent helps to solvate the reactants without interfering with the nucleophilic attack.

-

-

Addition of Nucleophile and Base:

-

Action: Add the nucleophile (3-5 eq.). If the nucleophile is an amine salt or if the reaction generates HCl, add a non-nucleophilic base like DIPEA (2-3 eq.).

-

Causality: A stoichiometric excess of the nucleophile is used to drive the reaction to completion according to Le Châtelier's principle. The base acts as an acid scavenger, neutralizing any protons generated during the reaction, which could otherwise protonate the nucleophile, rendering it inactive.

-

-

Reaction Execution & Monitoring (Self-Validating System):

-

Action: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the SNAr reaction. TLC is a critical in-process control; by comparing the reaction mixture spot to the starting material spot, one can visually confirm the consumption of the precursor and the formation of a new, more polar product spot, ensuring the reaction is proceeding as intended before moving to the next stage.

-

-

Reaction Quench and Workup:

-

Action: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. Dilute with a water-immiscible organic solvent like ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Causality: Cooling stops the reaction. The aqueous washes remove the solvent (e.g., DMF), excess base, salts, and other water-soluble impurities. The NaHCO₃ wash specifically neutralizes any remaining acidic components.

-

-

Purification:

-

Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude residue by column chromatography on silica gel.

-

Causality: Drying removes residual water. Concentration yields the crude product. Column chromatography is the definitive purification step, separating the desired product from unreacted nucleophile and any non-polar byproducts based on differential polarity.

-

-

Deprotection (If Necessary):

-

Action: If acetyl or other protecting groups were used on the ribose sugar, remove them using standard conditions (e.g., methanolic ammonia for acetyl groups).

-

Causality: This final step yields the target nucleoside analog in its biologically active form.

-

Conclusion and Future Outlook

6-Chloroguanosine is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its predictable reactivity and the robustness of the SNAr chemistry it enables provide a reliable and efficient pathway for the synthesis of diverse and complex nucleoside analogs.[5][12] From established blockbuster drugs like Abacavir to novel experimental agents for cancer and emerging viral diseases, the legacy of 6-chloroguanosine is firmly cemented. As medicinal chemists continue to push the boundaries of molecular design, this versatile precursor will undoubtedly remain a central tool, enabling the creation of the next generation of life-saving therapeutics.

References

-

Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Source: PubMed Central URL: [Link]

-

Title: Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Source: MDPI URL: [Link]

-

Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Source: PubMed URL: [Link]

-

Title: 2-Amino-6-chloropurine riboside | C10H12ClN5O4. Source: PubChem URL: [Link]

-

Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Source: PMC - NIH URL: [Link]

-

Title: Synthesis and in vitro anti-HIV activities of didanosine prodrugs. Source: PubMed URL: [Link]

-

Title: Synthesis of carbovir and abacavir from a carbocyclic precursor. Source: PubMed URL: [Link]

-

Title: Synthesis of 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine. Source: PubMed URL: [Link]

-

Title: Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Source: BYU ScholarsArchive URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitutions. Source: PMC - NIH URL: [Link]

-

Title: Didanosine. Source: PubMed URL: [Link]

-

Title: Nucleoside Analogs: A Review of Its Source and Separation Processes. Source: MDPI URL: [Link]

-

Title: Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Source: MDPI URL: [Link]

-

Title: Synthesis of 2',3'-dideoxyinosine via radical deoxygenation. Source: PubMed URL: [Link]

-

Title: Anticancer nucleobase analogues 6-mercaptopurine and 6-thioguanine are novel substrates for equilibrative nucleoside transporter 2. Source: PubMed URL: [Link]

-

Title: The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS. Source: PubMed URL: [Link]

-

Title: Synthesis of C-6 Pyrimidine Acyclic Nucleoside Analogs as Potential Antiviral Agents. Source: Taylor & Francis Online URL: [Link]

- Title: Process for the preparation of abacavir.

-

Title: Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Source: bioRxiv URL: [Link]

-

Title: Abacavir. Source: Wikipedia URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-6-chloropurine riboside | C10H12ClN5O4 | CID 102197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Abacavir - Wikipedia [en.wikipedia.org]

- 9. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 11. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer nucleobase analogues 6-mercaptopurine and 6-thioguanine are novel substrates for equilibrative nucleoside transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroguanosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloroguanosine in Medicinal Chemistry

6-Chloroguanosine and its derivatives represent a pivotal class of purine nucleoside analogs with broad applications in biochemical research and pharmaceutical development.[1][2] Their structural similarity to endogenous guanosine allows them to interact with various enzymes and receptors, yet the presence of a chlorine atom at the 6-position of the purine ring imparts unique chemical reactivity and biological activity. This modification makes 6-chloroguanosine a versatile precursor for the synthesis of a wide array of other guanosine analogs, as the chloro group can be readily displaced by various nucleophiles.[3] These derivatives have shown promise as antiviral, anticancer, and antiplatelet agents.[1][2][4]

A thorough understanding of the physicochemical properties of 6-chloroguanosine derivatives is paramount for their effective application in drug discovery and development. Properties such as solubility, stability, lipophilicity (log P), and ionization constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5][6] This guide provides an in-depth exploration of these key physicochemical parameters, offering both theoretical insights and practical experimental protocols to empower researchers in their pursuit of novel therapeutics.

Core Physicochemical Properties of 6-Chloroguanosine and Its Analogs

The physicochemical properties of 6-chloroguanosine derivatives are fundamentally influenced by the interplay between the purine core, the ribose sugar moiety, and any additional functional groups.

1. Solubility:

The solubility of a drug substance is a critical factor influencing its bioavailability. 6-Chloroguanosine itself exhibits limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7][8] The solubility of its derivatives can be modulated by introducing polar or ionizable functional groups.

-

Aqueous Solubility: The ribose moiety contributes to the aqueous solubility of 6-chloroguanosine through hydrogen bonding with water molecules. However, the purine ring, particularly the chlorine atom, imparts a degree of hydrophobicity.

-

Organic Solubility: The presence of the purine ring and the chloro-substituent allows for favorable interactions with polar aprotic solvents like DMSO and DMF.

Table 1: Solubility of 6-Chloroguanosine and Related Compounds

| Compound | Solvent | Solubility | Reference |

| 6-Chloroguanine | 1 mol/L NaOH | Soluble | [3] |

| 6-Chloroguanine | Water (20 ºC) | 1.7 g/L | [3] |

| 6-Chloropurine | Water | Slight solubility | [7] |

| 6-Chloropurine | DMSO | ~10 mg/mL | [8] |

| 6-Chloropurine | Dimethyl formamide | ~10 mg/mL | [8] |

| 6-Chloropurine riboside | DMF | 49-51 mg/mL | [9] |

2. Stability and pH Profile:

The stability of 6-chloroguanosine derivatives is highly dependent on pH and temperature. The C-Cl bond on the purine ring is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of guanosine.

-

pH-Rate Profile: The degradation of nucleoside analogs often follows specific acid-base catalysis.[10] A pH-rate profile, which plots the degradation rate constant against pH, is essential for determining the optimal pH for storage and formulation. Generally, purine nucleosides exhibit greater stability in neutral to slightly acidic conditions.[11]

-

Storage: For long-term storage, 6-chloroguanosine is typically kept at low temperatures (-20°C or -80°C) in a sealed container, protected from moisture and light to minimize degradation.[1]

3. Lipophilicity (log P):

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial parameter that influences a drug's ability to cross biological membranes.[5][6] The chlorine atom in 6-chloroguanosine increases its lipophilicity compared to guanosine.

-

Calculated log P : Computational methods can provide an estimate of a compound's log P value. For 6-chloroguanosine, the calculated XLogP3 value is -0.1.[12]

-

Experimental Determination: The lipophilicity of novel derivatives is often determined experimentally using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]

4. Ionization Constant (pKa):

The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This is critical for understanding a drug's behavior in different physiological compartments.

-

Predicted pKa: The predicted pKa for the related compound 6-chloroguanine is approximately 6.65.[3] This suggests that the purine ring system can undergo protonation and deprotonation within the physiological pH range.

Experimental Protocols for Physicochemical Characterization

A robust and reproducible characterization of 6-chloroguanosine derivatives is essential for advancing drug development projects. The following section details key experimental workflows.

Workflow for Comprehensive Physicochemical Profiling

Caption: Workflow for the synthesis and physicochemical characterization of 6-chloroguanosine derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is an indispensable tool for the analysis of nucleosides and their derivatives, allowing for the separation, identification, and quantification of these compounds.[15][16][17]

Protocol for Purity and Stability-Indicating HPLC Method:

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point. Polar-endcapped C18 phases can be beneficial for retaining polar nucleosides.[18]

-

Mobile Phase Preparation:

-

Aqueous Component (A): Prepare a buffer at a suitable pH (e.g., 20 mM potassium phosphate, pH 5.5).

-

Organic Component (B): HPLC-grade acetonitrile or methanol.

-

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Detection: UV detection at the λmax of the compound (typically around 260 nm for purines).

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., mobile phase or DMSO) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.[19]

-

Data Analysis:

-

Purity: Calculate the peak area percentage of the main peak relative to the total peak area.

-

Stability: For stability studies, inject samples at various time points and monitor the decrease in the main peak area and the appearance of degradation product peaks.

-

UV-Vis Spectrophotometry for pKa Determination

UV-Vis spectroscopy can be used to determine the pKa of a compound by monitoring the change in its absorbance spectrum as a function of pH.[20] The different ionization states of the molecule will exhibit distinct absorbance maxima.

Protocol for pKa Determination by UV-Vis Spectroscopy:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the 6-chloroguanosine derivative in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration that gives an absorbance reading between 0.5 and 1.5.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including 6-chloroguanosine derivatives.

Key NMR Experiments:

-

1H NMR: Provides information about the number, environment, and connectivity of protons.

-

13C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, which is crucial for assigning the complete structure, especially for novel derivatives.[21][22]

Sample Preparation for NMR:

-

Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Transfer the solution to an NMR tube.

-

Acquire the desired NMR spectra.

Logical Relationship of Physicochemical Properties and Drug Development

Caption: Interplay of physicochemical properties with the pharmacokinetic profile and overall viability of a drug candidate.

Conclusion and Future Directions

The physicochemical properties of 6-chloroguanosine derivatives are fundamental to their potential as therapeutic agents. A comprehensive understanding and meticulous experimental determination of these properties are non-negotiable for any successful drug development program. The protocols and insights provided in this guide serve as a robust framework for researchers to characterize novel 6-chloroguanosine analogs.

Future research in this area should focus on developing derivatives with optimized physicochemical profiles. This includes enhancing aqueous solubility for improved formulation options, fine-tuning lipophilicity to balance membrane permeability and off-target effects, and improving stability to ensure a viable shelf-life and predictable in vivo behavior. The continued exploration of the structure-property relationships of these versatile compounds will undoubtedly lead to the discovery of new and effective medicines.

References

- Vertex AI Search. 6-Chloroguanineriboside (6-Chloroguanosine) | Purine Nucleoside Analog.

- ChemicalBook. 6-Chloroguanine | 10310-21-1.

- ChemicalBook. 6-Chloropurine CAS#: 87-42-3.

- Cayman Chemical.

- ChemicalBook. 6-Chloropurine(87-42-3) 1H NMR spectrum.

- MDPI. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents.

- Chem-Impex. 2-Amino-6-chloropurine riboside.

- PubMed Central. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.

- PubChem. 2-Amino-6-chloropurine riboside.

- ResearchGate.

- PubChem. 2-Amino-6-chloropurine.

- PubChem. 6-Chloropurine.

- Sigma-Aldrich. 2-Amino-6-chloropurine 97 10310-21-1.

- Sigma-Aldrich. 6-Chloropurine riboside 5399-87-1.

- ResearchGate. UV-visible absorbance spectra of guanosine, guanosine hydrochloride, FSBG and [ 3 H] FSBG.

- ResearchGate. Comparative chemometric analysis, ranking and selection of lipophilicity parameters of 6-chloro-1,3,5-triazine derivatives with acyclic and cyclic substituents.

- PubMed. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action.

- The Pharma Innovation.

- MDPI. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases.

- PMC. HPLC Analysis of tRNA‐Derived Nucleosides.

- ResearchGate. log k pH = f ( pH )

- MDPI.

- PubMed.

- Figshare.

- Protocols.io.

- BMRB. BMRB entry bmse000984 - 2-Amino-6-chloropurine.

- PMC. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.

- ChemicalBook. 6-Chloropurine ribonucleoside(2004-06-0) 1H NMR spectrum.

- PubMed Central.

- Thermo Fisher Scientific. Application Note: Analysis of Nucleotides Using Solid Core HPLC Columns.

- ACS Publications. Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline.

- MDPI.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Chloroguanine | 10310-21-1 [chemicalbook.com]

- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Chloropurine CAS#: 87-42-3 [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 6-クロロプリンリボシド | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Amino-6-chloropurine riboside | C10H12ClN5O4 | CID 102197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. bmse000984 2-Amino-6-chloropurine at BMRB [bmrb.io]

The Fulcrum of Innovation: A Technical Guide to 6-Chloroguanosine in Nucleic Acid Research

A Senior Application Scientist's Perspective on a Versatile Molecular Tool

For researchers, scientists, and drug development professionals navigating the intricate world of nucleic acids, the ability to modify and probe DNA and RNA is paramount. Among the arsenal of chemical tools available, 6-Chloroguanosine stands out as a uniquely versatile and powerful precursor for a vast array of molecular investigations. Its strategic chlorine substitution on the purine ring is not a mere alteration but a reactive gateway, enabling a diverse range of post-synthetic modifications that unlock profound insights into nucleic acid structure, function, and therapeutic potential.

This guide provides an in-depth exploration of 6-Chloroguanosine, moving beyond simple protocols to elucidate the causality behind its applications. We will delve into its chemical properties, its pivotal role in the site-specific modification of oligonucleotides, and its contributions to the development of novel therapeutics.

The Chemistry of Opportunity: Synthesis and Reactivity

6-Chloroguanosine's utility is fundamentally rooted in the chemical properties of the 6-chloro-purine moiety. The chlorine atom at the C6 position of the guanine base is an excellent leaving group, making the position highly susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its application as a versatile intermediate.

The synthesis of 6-chloropurine, the core nucleobase, is often achieved by treating hypoxanthine with a chlorinating agent like phosphorus oxychloride (POCl3).[1] This process can be adapted for the synthesis of 6-chloroguanosine ribonucleoside, for example, by deacetylating 2,3,5-TRI-O-ACETYL-6-CHLOROPURINE-9--D-RIBOFURANOSIDE with sodium methoxide in methanol.[2] For incorporation into synthetic DNA and RNA, 6-Chloroguanosine is typically converted into its phosphoramidite derivative, which is compatible with standard automated oligonucleotide synthesis platforms.

The true power of this molecule is realized post-synthesis. Once incorporated into an oligonucleotide chain, the 6-chloro group can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups at a specific, predetermined site. This targeted modification is a significant advantage over methods that result in random or non-specific labeling.

Table 1: Examples of Nucleophilic Substitution Reactions with 6-Chloroguanosine

| Nucleophile | Resulting Modification | Significance/Application |

| Thiols (e.g., Sodium Hydrosulfide) | 6-Thioguanosine | Important in anticancer and antiviral drug development; useful for structural studies.[3] |

| Amines (Primary and Secondary) | N6-substituted Guanosines | Creates a diverse library of modified nucleosides for probing protein-nucleic acid interactions and developing aptamers. |

| Azide (e.g., Sodium Azide) | 6-Azidoguanosine | A key intermediate for "click chemistry" reactions, allowing for the attachment of fluorescent dyes, biotin, or other reporter molecules.[4] |

| Active Methylene Compounds | 6-C-substituted Guanosines | Expands the chemical diversity of modifications for various biochemical and therapeutic studies.[5] |

Applications in DNA and RNA Research

The ability to introduce a wide range of functionalities into DNA and RNA via 6-Chloroguanosine has profound implications for various research areas.

Probing Nucleic Acid Structure and Function

Site-specifically modified oligonucleotides are invaluable tools for dissecting the complex three-dimensional structures and dynamic functions of DNA and RNA.[6] By replacing a standard guanosine with a 6-Chloroguanosine-derived analog, researchers can introduce:

-

Fluorescent Probes: Attaching fluorophores allows for the study of nucleic acid folding, conformational changes, and interactions with other molecules through techniques like Fluorescence Resonance Energy Transfer (FRET).[7][8]

-

Cross-linking Agents: Introducing photoreactive groups can be used to "freeze" interactions between nucleic acids and proteins, enabling the identification of binding sites.[4]

-

Heavy Atoms: The incorporation of atoms like tellurium can aid in the crystallographic phasing of nucleic acid structures.[9][10]

The precise placement of these probes, facilitated by the 6-Chloroguanosine intermediate, is critical for obtaining meaningful and interpretable data.[11]

Post-Synthetic Modification of Oligonucleotides

The post-synthetic modification of oligonucleotides containing 6-Chloroguanosine offers a flexible and efficient way to create a library of modified nucleic acids from a single precursor sequence.[12][13] This approach is often more straightforward than synthesizing each modified phosphoramidite individually.

Caption: Post-synthetic modification workflow using 6-Chloroguanosine.

This workflow highlights the efficiency of the process: a single oligonucleotide containing 6-Chloroguanosine is synthesized and then can be reacted with various nucleophiles to generate a panel of modified oligonucleotides for downstream applications.

Therapeutic and Drug Development Insights

Modified nucleosides and oligonucleotides are at the forefront of modern therapeutics.[14] 6-Chloroguanosine and its derivatives have played a significant role in this field, particularly in the development of antiviral and anticancer agents.[15][16][17][18][19]

Antiviral and Anticancer Prodrugs

Many therapeutic nucleoside analogs function as prodrugs that are metabolized in the cell to their active triphosphate form. These active forms can then inhibit viral polymerases or be incorporated into the viral or cancer cell's genome, leading to chain termination or dysfunction. 6-Chloropurine-containing nucleoside analogues have shown promise as antiviral agents, for instance, against SARS-CoV.[15][16] The electrophilic nature of the 6-chloropurine moiety may even lead to covalent bond formation with target enzymes, resulting in irreversible inhibition.[15]

Derivatives such as 6-thioguanine, readily synthesized from 6-Chloroguanosine, are well-established anticancer drugs.[3] The ability to synthesize and study a wide range of N6-substituted purine analogs also contributes to the discovery of compounds with potential therapeutic activities, such as agonists for adenosine receptors which can have antitumor effects.[20]

Caption: General mechanism of 6-Chloroguanosine-derived nucleoside prodrugs.

Experimental Protocols

To ensure the practical application of this knowledge, the following section provides a generalized, step-by-step protocol for the post-synthetic modification of an oligonucleotide containing 6-Chloroguanosine.

Protocol: Post-Synthetic Amination of a 6-Chloroguanosine-Containing Oligonucleotide

This protocol describes a general procedure for displacing the chloro group with a primary amine. Note: Optimization of reaction time, temperature, and concentration of the amine is crucial for each specific amine and oligonucleotide sequence.

Materials:

-

Lyophilized 6-Chloroguanosine-containing oligonucleotide (synthesized on a solid support or cleaved and deprotected).

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Primary amine of choice (e.g., propargylamine, hexylamine).

-

Diisopropylethylamine (DIPEA).

-

HPLC purification system.

-

Mass spectrometer for analysis.

Methodology:

-

Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotide in anhydrous DMSO to a final concentration of approximately 1-5 mM.

-

Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution with the primary amine (typically a 100- to 500-fold molar excess) and DIPEA (2-5 equivalents relative to the amine).

-

Incubation: Vortex the reaction mixture briefly and incubate at a specified temperature (e.g., 60°C) for 2-16 hours. The optimal time and temperature will vary depending on the reactivity of the amine.

-

Reaction Quenching (Optional): The reaction can be stopped by precipitating the oligonucleotide with a salt solution (e.g., sodium perchlorate in acetone).

-

Purification: Purify the modified oligonucleotide from excess reagents using a suitable method, such as reversed-phase HPLC.

-

Verification: Confirm the successful modification and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC. The expected mass shift corresponds to the addition of the amine moiety minus the mass of the chlorine atom.

Self-Validation: The integrity of this protocol is maintained by rigorous analytical verification. The comparison of mass spectra before and after the reaction provides definitive evidence of the covalent modification. HPLC analysis confirms the purity of the final product and the consumption of the starting material.

Conclusion and Future Outlook

6-Chloroguanosine has firmly established itself as a cornerstone of modern nucleic acid chemistry. Its unique reactivity provides a reliable and versatile platform for the site-specific introduction of a vast chemical repertoire into DNA and RNA. This capability has been instrumental in advancing our understanding of nucleic acid biology, from fundamental structural studies to the intricate mechanisms of gene regulation.

Looking forward, the applications of 6-Chloroguanosine are set to expand further. Its role in constructing complex DNA nanostructures and developing sophisticated intracellular probes is an exciting area of growth.[21][22] As the field of nucleic acid therapeutics continues to mature, the ability to rapidly synthesize and screen libraries of modified oligonucleotides, a process greatly facilitated by 6-Chloroguanosine, will be indispensable in the quest for more potent and specific drugs. The continued exploration of novel nucleophilic partners will undoubtedly unlock new functionalities, ensuring that 6-Chloroguanosine remains a fulcrum of innovation in RNA and DNA studies for years to come.

References

-

Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-3. [Link]

-

Mikhailopulo, I. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2975. [Link]

-

Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed, 17(9), 2470-2473. [Link]

-

Parker, S., Kirk, M. C., & Ludlum, D. B. (1987). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. Biochemical and Biophysical Research Communications, 148(3), 1124-8. [Link]

-

Didenko, N. V., et al. (2019). Probing of Nucleic Acid Structures, Dynamics, and Interactions With Environment-Sensitive Fluorescent Labels. Frontiers in Chemistry, 7, 73. [Link]

-

Gao, H., & Fasco, M. J. (1993). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Nucleic Acids Research, 21(24), 5719–5724. [Link]

-

Srivastava, A., & O'Connor, T. R. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(15), 2139-44. [Link]

- CN102336755A - Chemical synthesis method of 6-chloropurine. (n.d.).

-

Shivalingam, A., & Brown, T. (2016). Post-Synthetic Chemical Functionalization of Oligonucleotides. ResearchGate. [Link]

-

Ueda, T., et al. (1980). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Journal of Carbohydrates, Nucleosides, Nucleotides, 7(4), 261-71. [Link]

-

Griesang, N. (2021). Synthesis of modified oligonucleotides for prebiotic studies and as novel CoV-2 therapeutics. Ludwig-Maximilians-Universität München. [Link]

-

Mikhailopulo, I. A., et al. (2018). Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation Reaction Catalyzed by Lactobacillus leichmannii Type II Nucleoside Deoxyribosyltransferase. Molecules, 23(11), 2955. [Link]

-

Al-Malki, A. L., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(13), 5188. [Link]

-

Bzowska, A., et al. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. International Journal of Molecular Sciences, 25(12), 6428. [Link]

-

Pathak, V., & Appella, D. H. (2021). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 17, 1968–1986. [Link]

-

Zewge, D., et al. (2018). Post-Synthetic Modification of Oligonucleotides via Orthogonal Amidation and Copper Catalyzed Cycloaddition Reactions. Bioconjugate Chemistry, 29(6), 1859-1865. [Link]

-